Amprolium

Description

This compound is a coccidiostat used in poultry.

A veterinary coccidiostat that interferes with THIAMINE metabolism.

See also: this compound Hydrochloride (narrower).

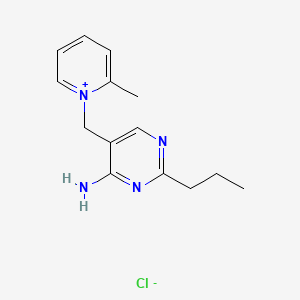

Structure

2D Structure

Propriétés

IUPAC Name |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTXBFGHZLGBNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904505 | |

| Record name | Amprolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-25-5 | |

| Record name | Amprolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amprolium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amprolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M75T660B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amprolium: Synthesis, Mechanism, and Exploration of Novel Derivatives for Future Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium, a synthetic thiamine analog, has been a cornerstone in the control of coccidiosis in poultry and other livestock for decades. Its specific mechanism of action, targeting thiamine uptake in Eimeria species, has ensured its efficacy and safety. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its established mechanism of action as a coccidiostat, and a prospective look into the synthesis and potential applications of novel this compound derivatives. This document is intended to be a resource for researchers in medicinal chemistry, parasitology, and drug development, providing detailed experimental insights and identifying future research avenues.

Introduction to this compound

This compound, chemically known as 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride, is a quaternary ammonium compound developed in the 1960s. It is a structural analog of thiamine (Vitamin B1) and its primary application is as a coccidiostat in veterinary medicine to prevent and treat coccidiosis, a parasitic disease of the intestinal tract of animals, particularly poultry.[1] Due to its close structural similarity to thiamine, this compound acts as a competitive inhibitor of thiamine transporters in the Eimeria parasite.[1] This leads to thiamine deficiency in the parasite, disrupting carbohydrate metabolism and ultimately causing starvation.[1] The thiamine transport system of the parasite is significantly more sensitive to this compound than that of the host, which accounts for its favorable safety profile.[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been well-established. Several patented methods exist, with variations in reagents and conditions, but the core chemical transformations remain consistent. Two primary synthetic routes are commonly described, one starting from butyronitrile and acrylonitrile, and another from ethoxymethylenemalononitrile and acetamidine.

Synthesis Route 1: From Butyronitrile and Acrylonitrile

This pathway involves the initial synthesis of two key intermediates, which are then condensed to form the pyrimidine core of amproliam.

Experimental Protocol:

-

Step 1: Synthesis of Butylamidine Hydrochloride. Butyronitrile is reacted with methanol in an acidic environment to produce a methoxy imine intermediate. This intermediate is then treated with ammonia to yield butylamidine hydrochloride.[2]

-

Step 2: Synthesis of α-methoxymethyl-β-methoxyacrylonitrile. Acrylonitrile is reacted with methyl formate in the presence of a base like sodium methoxide. The resulting product is then methylated, for instance with dimethyl sulfate, to yield α-methoxymethyl-β-methoxyacrylonitrile.[2]

-

Step 3: Formation of 4-amino-5-methoxy-2-propylpyrimidine. The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form the pyrimidine ring structure, 4-amino-5-methoxy-2-propylpyrimidine.[2]

-

Step 4: Quaternization to form this compound Hydrochloride. The pyrimidine derivative from the previous step is reacted with 2-picoline in the presence of hydrogen chloride to form the final product, this compound hydrochloride.[2][3]

Synthesis Route 2: From Ethoxymethylenemalononitrile and Acetamidine

This alternative route also constructs the central pyrimidine ring through a condensation reaction.

Experimental Protocol:

-

Step 1: Condensation to form the Pyrimidine Ring. Ethoxymethylenemalononitrile is condensed with acetamidine. This reaction likely proceeds through a conjugate addition of the amidine to the malononitrile, followed by cyclization to form a substituted pyrimidine.

-

Step 2: Reduction of the Nitrile Group. The nitrile group on the pyrimidine ring is reduced to an aminomethyl group.

-

Step 3: Quaternization of the Amine. The aminomethyl group is exhaustively methylated and subsequently converted to a bromide salt, creating a key intermediate.

-

Step 4: Final Displacement Reaction. The bromide intermediate is reacted with α-picoline to displace the halogen and form this compound.

Mechanism of Action: Thiamine Antagonism

This compound's efficacy as a coccidiostat is directly linked to its ability to mimic thiamine and competitively inhibit its transport into the Eimeria parasite.[1] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism. By blocking its uptake, this compound effectively starves the parasite of a crucial nutrient, particularly during the schizogony stage of its lifecycle when the demand for thiamine is highest.[1]

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Amprolium Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of amprolium hydrochloride, a vital coccidiostat in veterinary medicine. By understanding its three-dimensional arrangement at the atomic level, researchers can gain insights into its physicochemical properties, mechanism of action, and potential for further drug development. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of amproli-um hydrochloride (1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride) was determined by Shin and Oh in 1993. The compound crystallizes in the triclinic space group Pī.[1] Key quantitative data from this single-crystal X-ray diffraction study are presented below for easy reference and comparison.

Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Empirical Formula | C₁₄H₁₉N₄⁺·Cl⁻·HCl |

| Formula Weight | 315.2 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 11.327(2) Å |

| b | 13.842(2) Å |

| c | 10.959(2) Å |

| α | 90.68(2)° |

| β | 110.13(1)° |

| γ | 99.10(2)° |

| Volume | 1588.9(4) ų |

| Z | 4 |

| Density (calculated) | 1.318 g/cm³ |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Temperature | 297 K |

| Reflections collected | 3680 |

| Final R index | 0.054 |

Experimental Protocols

The determination of the crystal structure of this compound hydrochloride involves a series of precise experimental procedures, from crystal growth to data analysis. The following sections outline the detailed methodologies typically employed in such an analysis.

Synthesis and Crystallization

This compound hydrochloride can be synthesized through a multi-step process. A common route involves the condensation of 4-amino-5-(chloromethyl)-2-propylpyrimidine with 2-picoline. The resulting this compound chloride is then treated with hydrochloric acid to yield the hydrochloride salt.

For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is often employed. While the specific solvent system used by Shin and Oh is not detailed in their publication, a general approach for organic hydrochloride salts involves the following steps:

-

Dissolution: The purified this compound hydrochloride powder is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vessel, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of a small number of large, well-ordered crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For the published structure of this compound hydrochloride, data was collected at 297 K using Cu Kα radiation.[1]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved through various methods, such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic coordinates, and to determine thermal parameters. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern. The quality of the final refined structure is assessed using metrics such as the R-factor. For this compound hydrochloride, the final R-factor was 0.054 for 3680 observed reflections.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes in the crystal structure analysis of this compound hydrochloride.

References

Molecular Docking of Amprolium with Thiamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular docking of amprolium with thiamine transporters. This compound, a structural analog of thiamine (Vitamin B1), is a widely used anticoccidial agent in veterinary medicine. Its efficacy stems from its ability to competitively inhibit thiamine uptake in protozoan parasites like Eimeria, leading to fatal thiamine deficiency in the parasite.[1][2] This guide will delve into the molecular interactions underpinning this mechanism, providing detailed experimental protocols for in silico analysis and a summary of key quantitative data.

Introduction to this compound and Thiamine Transporters

Thiamine is an essential vitamin for all living organisms, serving as a critical cofactor for enzymes involved in carbohydrate metabolism.[3] Eukaryotic cells have evolved specialized transporter proteins to facilitate the uptake of thiamine from the extracellular environment. The primary thiamine transporters in humans and other vertebrates are the high-affinity thiamine transporters THTR-1 (encoded by the SLC19A2 gene) and THTR-2 (encoded by the SLC19A3 gene).[4][5] These transporters are integral membrane proteins that mediate the cellular uptake of thiamine.[5]

This compound's structural mimicry of thiamine allows it to act as a competitive antagonist at these transporters.[6][7] By binding to the thiamine transporter, this compound physically obstructs the passage of thiamine, thereby depriving the cell of this essential nutrient.[2] The therapeutic success of this compound lies in the differential sensitivity of the parasite's and the host's thiamine transporters to the drug. The Eimeria thiamine transport system is significantly more sensitive to this compound than that of the host, allowing for a therapeutic window where the parasite is eliminated with minimal impact on the host.[1]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and thiamine transporters, docking studies are invaluable for:

-

Elucidating the precise binding mode of this compound within the transporter's binding pocket.

-

Identifying the key amino acid residues that interact with this compound.

-

Understanding the structural basis for this compound's competitive inhibition of thiamine transport.

-

Providing a foundation for the rational design of new and more effective anticoccidial drugs.

Recent advances in structural biology, particularly the determination of cryo-electron microscopy (cryo-EM) structures of human thiamine transporters in complex with this compound, have provided unprecedented insights into these interactions at an atomic level.[8]

Data Presentation: Quantitative Analysis of this compound-Thiamine Transporter Interactions

The following tables summarize the key quantitative data from experimental studies on the interaction of this compound with thiamine transporters.

Table 1: Binding Affinities of this compound and Thiamine to Human Thiamine Transporters

| Transporter | Ligand | Binding Affinity (Kd) (µM) | Experimental Method |

| SLC19A2 (THTR-1) | This compound | ~3.05 | Microscale Thermophoresis (MST) |

| SLC19A3 (THTR-2) | This compound | ~0.45 | Microscale Thermophoresis (MST) |

| SLC19A2 (THTR-1) | Thiamine | ~1.2 (at pH 6.0) | Microscale Thermophoresis (MST) |

| SLC19A3 (THTR-2) | Thiamine | ~0.25 (at pH 6.0) | Microscale Thermophoresis (MST) |

Data sourced from Li et al. (2024).[8]

Table 2: Inhibition of Thiamine Uptake by this compound

| Organism | Transporter System | Inhibition Constant (Ki) (µM) |

| Eimeria tenella (parasite) | Thiamine Transporter | 7.6 |

| Chicken (host) | Intestinal Cells | 323 |

Data sourced from James (1980).[9]

Table 3: Key Amino Acid Residues in Human SLC19A3 (THTR-2) Interacting with this compound

| Interaction Type | Interacting Residues in SLC19A3 |

| Hydrophobic Interactions | Phe56, Trp59, Thr93, Trp94, Leu97, Val109 |

| Cation-π Stacking | Trp59 |

Data derived from the cryo-EM structure of SLC19A3 in complex with this compound.[8]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a generalized yet detailed methodology for performing a molecular docking study of this compound with a thiamine transporter. This protocol is based on the use of widely available software such as AutoDock Vina, UCSF Chimera, and Open Babel.

Protein Preparation

-

Obtain the Protein Structure: Download the three-dimensional structure of the thiamine transporter from the Protein Data Bank (PDB). For instance, the cryo-EM structure of human SLC19A3 in complex with this compound is available under PDB ID 8Z7V.[10]

-

Clean the PDB File: Open the PDB file in a molecular visualization software like UCSF Chimera. Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands other than the one of interest (if performing re-docking for validation). If the biological unit is a multimer, select the relevant monomer for the docking study.

-

Repair the Protein Structure: Check for and repair any missing atoms or residues in the protein structure. Add hydrogen atoms, as they are crucial for proper force field calculations. Ensure that the protonation states of ionizable residues are appropriate for the simulated pH (typically physiological pH ~7.4).

-

Assign Partial Charges: Assign partial charges to all atoms of the protein. This is a critical step for accurately calculating the electrostatic interactions between the protein and the ligand.

-

Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or ZINC. Alternatively, it can be sketched using a molecule editor like ChemDraw and saved in a common format like SDF or MOL2.

-

Convert to 3D and Optimize Geometry: If the initial structure is 2D, use a program like Open Babel to convert it to a 3D structure. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Partial Charges and Define Torsions: Assign partial charges to the ligand atoms. Define the rotatable bonds (torsions) in the ligand, which allows for conformational flexibility during the docking process.

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Molecular Docking

-

Define the Binding Site (Grid Box): The binding site is the region on the protein where the ligand is expected to bind. This is typically defined by a three-dimensional grid box. The center and dimensions of this box need to be specified. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand to define the active site.

-

Run the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.

-

Analyze the Docking Results: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding scores (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize and Interpret the Interactions: Load the docked protein-ligand complex into a molecular visualization program. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis will reveal the key residues involved in the binding and provide insights into the mechanism of action.

Mandatory Visualizations

Competitive Inhibition of Thiamine Transport by this compound

Caption: Competitive inhibition of thiamine transport by this compound.

Molecular Docking Workflow

Caption: A generalized workflow for a molecular docking study.

Conclusion

Molecular docking provides a powerful computational lens through which to examine the intricate interactions between small molecules and their biological targets. In the case of this compound and thiamine transporters, these in silico methods, corroborated by experimental data and high-resolution structural studies, have been instrumental in delineating the mechanism of competitive inhibition. This technical guide has provided a comprehensive overview of this topic, from the fundamental principles to detailed experimental protocols and key quantitative data. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the fields of drug discovery, veterinary medicine, and computational biology, fostering further research into the development of novel and improved therapeutic agents.

References

- 1. Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiamine transporter 2 - Wikipedia [en.wikipedia.org]

- 4. THTR2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. huvepharma.com [huvepharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. interchemie.com [interchemie.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiamine transporter - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Amprolium and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the anticoccidial drug amprolium and its potential metabolites. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and metabolic studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound

This compound is a quaternary ammonium compound widely used as a coccidiostat in veterinary medicine, particularly in poultry and cattle.[1][2][3][4] Structurally, it is a thiamine analog, and its mechanism of action involves the competitive inhibition of thiamine uptake by coccidian parasites.[1][5] This disruption of thiamine-dependent metabolic processes ultimately leads to the parasite's starvation and death. While the parent drug is well-characterized, a complete understanding of its metabolic fate is crucial for assessing its efficacy, safety, and environmental impact.

Spectroscopic Characterization of this compound

A variety of spectroscopic techniques are employed for the identification and quantification of this compound in different matrices.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a common method for the quantitative analysis of this compound, often in combination with other veterinary drugs. This compound hydrochloride exhibits characteristic absorption maxima in the ultraviolet region.

Table 1: UV-Visible Spectroscopic Data for this compound

| Wavelength (λmax) | Method | Reference |

| 246 nm and 262 nm | UV Spectrophotometry | [6] |

| 238.6 nm | Double Divisor Ratio Derivative Method | [7] |

| 236.0-247.0 nm and 258.0-283.0 nm | Ratio Dual Wavelength Method | [7] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

A standard solution of this compound hydrochloride is prepared in a suitable solvent, such as methanol. The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range, typically 200-400 nm. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[7]

Spectrofluorimetry

This compound exhibits native fluorescence, which allows for its sensitive and selective determination.

Table 2: Fluorescence Spectroscopic Data for this compound

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Buffer | Reference |

| 262 nm | 320 nm | Water with acetate buffer pH 4 | [8] |

Experimental Protocol: Spectrofluorimetric Analysis

A stock solution of this compound is prepared in distilled water. For analysis, an aliquot of the stock solution is diluted with an appropriate buffer, such as acetate buffer (pH 4), to the desired concentration. The fluorescence emission spectrum is then recorded on a spectrofluorometer at the specified excitation wavelength. Quantification is achieved by comparing the fluorescence intensity of the sample to a calibration curve prepared from standard solutions.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific IR spectra for this compound are not extensively detailed in the readily available literature, general characteristic vibrational frequencies for pyrimidine derivatives can be inferred.

Table 3: General IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) | 2920-2978 | [9] |

| C=C | 1570-1596 | [9] |

| C=N (aromatic) | 1525-1575 | [9] |

| -NH- | 3387-3441 | [10] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Although specific NMR data for this compound is not widely published, general chemical shifts for protons in pyrimidine derivatives can provide some insight. Aromatic protons in pyrimidine derivatives typically resonate between δ 6.5 and 9.16 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound and its potential metabolites.

Table 4: Mass Spectrometric Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Technique | Reference |

| 243.1 | 150.1, 94.1 | LC-MS/MS | [11] |

Experimental Protocol: LC-MS/MS Analysis

A sample containing this compound is first subjected to a sample preparation procedure, which may involve extraction and purification. The extract is then injected into a liquid chromatography system. Chromatographic separation is often achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[12][13] The eluent from the LC column is introduced into the mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive mode. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This provides a high degree of specificity for identification and quantification.[12][14][15]

Metabolism of this compound

The primary mechanism of action of this compound is the competitive inhibition of thiamine transport in coccidian parasites.[1] However, the biotransformation of the this compound molecule itself is not well-documented in publicly available literature. Based on its chemical structure, which consists of a pyrimidine ring and a methyl-substituted pyridine ring, potential metabolic pathways can be hypothesized.

Figure 1: Hypothetical Metabolic Pathway of this compound

One plausible metabolic transformation is the cleavage of the methylene bridge connecting the pyrimidine and pyridine rings, which would yield 4-amino-2-propyl-5-pyrimidinylmethanol and 2-methylpyridine .[16][17] The latter, 2-methylpyridine (also known as α-picoline), is known to be metabolized in some species to picolinic acid, which is then excreted.[16]

Spectroscopic Characterization of Potential Metabolites

Due to the lack of commercially available standards and published spectroscopic data for this compound metabolites, their characterization relies on a combination of chromatographic separation and mass spectrometric analysis, often supplemented by NMR and IR for structural elucidation of isolated compounds.

4-Amino-2-propyl-5-pyrimidinylmethanol

2-Methylpyridine (α-Picoline)

2-Methylpyridine is a known compound, and its spectroscopic properties are documented.

Table 5: Spectroscopic Data for 2-Methylpyridine

| Technique | Key Data | Reference |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 138 | [18] |

| IR Spectroscopy | Characteristic peaks for pyridine ring and methyl group | [19] |

| NMR Spectroscopy | Chemical shifts for aromatic and methyl protons | [16] |

Experimental Workflow for Metabolite Identification

The identification and characterization of this compound metabolites typically involve a multi-step process.

Figure 2: General Workflow for this compound Metabolite Identification

Conclusion

The spectroscopic characterization of this compound is well-established, with UV-Vis, spectrofluorimetry, and LC-MS/MS being the predominant techniques for its analysis. While these methods provide robust and sensitive quantification of the parent drug, a significant knowledge gap exists regarding the spectroscopic properties and even the definitive structures of its metabolites. Further research, employing advanced analytical techniques such as high-resolution mass spectrometry and NMR, is necessary to fully elucidate the metabolic fate of this compound. A deeper understanding of its biotransformation is essential for a comprehensive assessment of its pharmacological and toxicological profile.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H19ClN4 | CID 73341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rwandafda.gov.rw [rwandafda.gov.rw]

- 5. Safety and efficacy of COXAM ® (this compound hydrochloride) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kempex.net [kempex.net]

- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Analysis of this compound by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of this compound in feed by a liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-methyl pyridine, 109-06-8 [thegoodscentscompany.com]

Unraveling the Mechanism of Amprolium as a Thiamine Antagonist: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of amprolium, a widely used coccidiostat, as a thiamine antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anticoccidial drugs and vitamin metabolism.

Executive Summary

This compound, a structural analog of thiamine (vitamin B1), exerts its anticoccidial effect by competitively inhibiting thiamine transport in Eimeria species, the protozoan parasites responsible for coccidiosis in poultry and other livestock. This competitive antagonism leads to thiamine deficiency within the parasite, disrupting critical metabolic pathways essential for its growth and replication, particularly during the energy-demanding schizogony stage. The parasite's thiamine transport system exhibits a significantly higher affinity for this compound compared to that of the host, providing a therapeutic window for selective toxicity. This guide details the quantitative kinetics of this interaction, outlines key experimental protocols for its investigation, and visually represents the metabolic pathways affected by amproliam-induced thiamine starvation.

Core Mechanism of Action: Competitive Inhibition of Thiamine Transport

This compound's efficacy is rooted in its structural mimicry of thiamine. This allows it to bind to the thiamine transporters on the cell membrane of Eimeria, effectively blocking the uptake of genuine thiamine from the host's intestinal environment. As the parasite is incapable of de novo thiamine synthesis, this blockade results in a state of vitamin B1 deficiency.

The selectivity of amproliam is a key factor in its clinical success. The thiamine transporter of the Eimeria parasite is significantly more sensitive to this compound than that of the host's intestinal cells.[1] This differential sensitivity ensures that at therapeutic doses, the parasite is starved of thiamine while the host remains largely unaffected.

Quantitative Data on this compound's Thiamine Antagonism

The competitive inhibition of thiamine transport by this compound has been quantified, demonstrating the drug's higher affinity for the parasite's transporter. The following table summarizes the key kinetic parameters.

| Parameter | Eimeria tenella (Parasite) | Chick Intestinal Cells (Host) | Reference |

| Thiamine Km | 0.07 µM | 0.36 µM | [1] |

| This compound Ki | 7.6 µM | 323 µM | [1] |

| This compound Kiapp | Not Reported | 1150 µg/L (~4.1 µM) | [2] |

-

Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the transporter for thiamine.

-

Ki (Inhibition constant): Represents the concentration of the inhibitor (this compound) required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.

-

Kiapp (Apparent inhibition constant): An experimentally determined value reflecting the affinity of the inhibitor for the transporter under specific assay conditions.

The Metabolic Consequences of Thiamine Deficiency in Eimeria

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism. By inducing thiamine deficiency, this compound disrupts these vital metabolic pathways in Eimeria, leading to a cessation of growth and replication.

Affected Metabolic Pathways

The primary metabolic pathways impacted by TPP deficiency are:

-

Glycolysis and the Citric Acid (TCA) Cycle: TPP is a critical cofactor for the pyruvate dehydrogenase complex (PDH) , which links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. It is also essential for the α-ketoglutarate dehydrogenase complex within the TCA cycle. Inhibition of these enzymes severely curtails cellular energy production.

-

Pentose Phosphate Pathway (PPP): TPP is a cofactor for transketolase , a key enzyme in the non-oxidative branch of the PPP. This pathway is crucial for generating NADPH for reductive biosynthesis and the production of pentose sugars for nucleotide synthesis.

The following diagrams illustrate the points of inhibition within these pathways.

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the mechanism of this compound as a thiamine antagonist.

Isolation of Eimeria Schizonts

This protocol is foundational for in vitro studies on the parasite.

Protocol:

-

Tissue Collection: Excise the infected tissue (e.g., ceca from chickens infected with E. tenella) at the peak of schizogony (typically 5-6 days post-infection).

-

Homogenization: Mince the tissue and gently homogenize in a suitable buffer (e.g., phosphate-buffered saline, PBS) to release the schizonts.

-

Filtration: Filter the homogenate through several layers of cheesecloth or a fine mesh to remove large tissue debris.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g) for 10 minutes to pellet the schizonts and other cellular material.

-

Density Gradient Centrifugation: Resuspend the pellet and layer it onto a density gradient medium (e.g., Percoll®). Centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes.

-

Collection: Carefully aspirate the band containing the purified schizonts.

-

Washing: Wash the collected schizonts several times in fresh buffer to remove the gradient medium.

-

Quantification: Resuspend the final pellet in a known volume of buffer and count the schizonts using a hemocytometer.

Thiamine Uptake Inhibition Assay

This assay directly measures the effect of this compound on the parasite's ability to take up thiamine.

Protocol:

-

Preparation: Use freshly isolated and quantified schizonts.

-

Pre-incubation: In a series of microcentrifuge tubes, pre-incubate a known number of schizonts with increasing concentrations of this compound in a suitable buffer for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). Include a control group with no this compound.

-

Initiation of Uptake: Add a fixed concentration of radiolabeled thiamine (e.g., [³H]-thiamine) to each tube to initiate the uptake reaction.

-

Incubation: Incubate the mixture for a predetermined time, ensuring the uptake is in the linear range.

-

Termination of Uptake: Stop the reaction by rapidly filtering the suspension through a glass fiber filter and washing immediately with an excess of ice-cold buffer to remove extracellular radiolabeled thiamine.

-

Quantification of Uptake: Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of thiamine taken up by the schizonts. Plot the rate of thiamine uptake against the this compound concentration to determine the inhibition kinetics and calculate the Ki value.

Conclusion

This compound's mechanism as a thiamine antagonist is a classic example of competitive inhibition targeting a metabolic vulnerability in a pathogenic organism. Its effectiveness relies on the parasite's dependence on host-derived thiamine and the differential sensitivity of the parasite and host thiamine transport systems. The quantitative data and experimental protocols presented in this guide provide a framework for further research into the nuances of this interaction and the development of novel anticoccidial agents. A thorough understanding of the affected metabolic pathways is crucial for predicting and overcoming potential resistance mechanisms.

References

Amprolium's Impact on Eimeria Life Cycle and Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium, a structural analog of thiamine (Vitamin B1), has been a stalwart anticoccidial agent in the poultry industry for decades. Its efficacy lies in its targeted disruption of a fundamental metabolic pathway in Eimeria species, the causative agents of coccidiosis. This technical guide provides an in-depth exploration of this compound's mechanism of action, its specific effects on the Eimeria life cycle and cell division, and detailed methodologies for its study. Quantitative data from various studies are summarized for comparative analysis, and key biological and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Mechanism of Action: Competitive Inhibition of Thiamine Transport

This compound's primary mode of action is the competitive inhibition of thiamine uptake by Eimeria parasites.[1] Due to its structural similarity to thiamine, this compound effectively blocks the parasite's thiamine transporters.[2] This blockade leads to thiamine deficiency within the parasite, disrupting critical metabolic processes that are vital for its growth, development, and replication.[1]

The thiamine transport system in Eimeria is significantly more sensitive to this compound than that of the host animal, which accounts for the drug's favorable safety profile.[1] Specifically, the affinity of the parasite's thiamine transport system for this compound is much higher than that of the host's intestinal cells. A study on Eimeria tenella schizonts revealed a parasite Ki (inhibition constant) for amproliam of 7.6 microM, while the host's Ki was 323 microM, highlighting this selective toxicity.[3]

Signaling Pathway: Disruption of Thiamine-Dependent Metabolism

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[2] By preventing thiamine uptake, this compound effectively shuts down these vital metabolic pathways, leading to a cascade of events that culminate in the parasite's death. The demand for thiamine is particularly high during the rapid cell division that occurs during schizogony, making this stage of the Eimeria life cycle especially vulnerable to this compound's effects.[1][4]

Effect on the Eimeria Life Cycle and Cell Division

This compound's primary impact on the Eimeria life cycle is during the asexual replication stages, specifically the first and second-generation schizonts (merogony).[2] This is a period of rapid nuclear division and merozoite formation, which has a high demand for energy and metabolic precursors, processes heavily reliant on thiamine-dependent enzymes.

By inducing thiamine deficiency, this compound effectively starves the developing schizonts, leading to:

-

Inhibition of Merozoite Development: The formation of merozoites within the schizonts is impaired.

-

Reduced Schizont Size: Schizonts that do develop are often smaller and contain fewer merozoites.

-

Suppression of Asexual Reproduction: The overall proliferation of the parasite is significantly reduced.

While its main activity is against the schizonts, this compound also exhibits some suppressive effects on the sexual stages (gametogony) and the subsequent sporulation of oocysts.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous studies, evaluating its impact on various parameters of Eimeria infection and host performance.

Table 1: In Vitro Efficacy of this compound

| Eimeria Species | Assay Type | Metric | Value | Reference |

| E. tenella | Thiamine Uptake Inhibition | Ki (parasite) | 7.6 µM | [3] |

| E. tenella | Thiamine Uptake Inhibition | Ki (host) | 323 µM | [3] |

| E. tenella | Sporulation Inhibition | Sporulation Rate | 5.86% (in combination with probiotics) | [5] |

Table 2: In Vivo Efficacy of this compound in Broilers Challenged with Eimeria

| Eimeria Species | This compound Dose | Parameter | Result | Reference |

| E. tenella | 20 mg/kg | Body Weight Gain | Significantly higher than infected, untreated control | [6] |

| E. tenella | 20 mg/kg | Feed Intake | Significantly higher than infected, untreated control | [6] |

| E. tenella | 20 mg/kg | Lesion Score | Significantly reduced compared to infected, untreated control | [5][7] |

| E. tenella | 20 mg/kg | Oocyst Shedding | Significantly lower than infected, untreated control | [6][7] |

| Mixed Eimeria | 125 ppm | Feed Conversion Ratio | Reduced from 1.88 to 1.65 | [8] |

| Mixed Eimeria | 125 ppm | Average Daily Gain | Increased from 41.2 g to 46.7 g | [8] |

| E. acervulina | 0.025% in feed | Oocyst Shedding | Reduced | [9] |

| E. maxima | 0.006% in feed | Oocyst Shedding | Reduced | [9] |

| E. necatrix | Not specified | Oocyst Shedding | Reduced | [9] |

Detailed Experimental Protocols

In Vitro Oocyst Sporulation Inhibition Assay

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a critical step for their infectivity.

Materials:

-

Fresh, unsporulated Eimeria oocysts

-

2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

McMaster counting chamber or hemocytometer

-

Microscope

-

Incubator (25-30°C)

-

Petri dishes or multi-well plates

Procedure:

-

Oocyst Preparation: Isolate and purify unsporulated oocysts from the feces of infected animals.

-

Assay Setup: Suspend a known concentration of unsporulated oocysts (e.g., 2 x 10⁴ oocysts/mL) in 2.5% potassium dichromate solution.[6]

-

Treatment Application: Aliquot the oocyst suspension into petri dishes or wells of a multi-well plate. Add different concentrations of this compound to the respective treatment groups. Include a positive control (e.g., diclazuril) and a negative control (potassium dichromate solution only).

-

Incubation: Incubate the plates at 25-30°C for 48-72 hours, allowing for sporulation to occur in the control groups.[10][11]

-

Quantification: After incubation, thoroughly mix the contents of each well. Take an aliquot and count the number of sporulated and unsporulated oocysts using a McMaster chamber or hemocytometer under a microscope.

-

Calculation: Calculate the percentage of sporulation for each group:

-

% Sporulation = (Number of sporulated oocysts / Total number of oocysts counted) x 100

-

-

Inhibition Calculation: Calculate the percentage of sporulation inhibition for each treatment group:

-

% Inhibition = [1 - (% Sporulation in treatment group / % Sporulation in negative control group)] x 100

-

In Vivo Anticoccidial Sensitivity Test (AST)

This in vivo assay evaluates the efficacy of an anticoccidial drug in live animals under controlled conditions.

Materials:

-

Coccidia-free broiler chicks (day-old)

-

Battery cages with wire floors

-

Anticoccidial-free starter feed

-

This compound-medicated feed

-

Sporulated Eimeria oocysts of a specific species or mixed species

-

McMaster counting chamber

-

Microscope

-

Equipment for lesion scoring

Procedure:

-

Animal Acclimation: Raise day-old chicks in a coccidia-free environment on anticoccidial-free feed for approximately 12-14 days.

-

Group Allocation: Randomly allocate birds to different treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected this compound-treated group).[8]

-

Medication: Provide the respective medicated feed to the treatment groups for a set period before and after infection.

-

Infection: Orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.[6]

-

Data Collection (Performance): Measure body weight gain and feed intake for each group throughout the trial.

-

Data Collection (Parasitological):

-

Oocyst Shedding: At peak oocyst shedding (typically 5-7 days post-infection), collect fecal samples from each group and determine the oocysts per gram (OPG) of feces using the McMaster technique.[12][13]

-

Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), euthanize a subset of birds from each group and perform lesion scoring of the intestinal tract according to a standardized method (e.g., Johnson and Reid, 1970).

-

-

Data Analysis: Statistically compare the performance parameters (body weight gain, feed conversion ratio) and parasitological parameters (OPG, lesion scores) between the different treatment groups to determine the efficacy of this compound.

Conclusion

This compound remains a relevant and effective tool for the control of coccidiosis in poultry. Its well-defined mechanism of action, targeting the parasite's essential thiamine metabolism, provides a clear rationale for its use. This guide has provided a comprehensive overview of this compound's effects on the Eimeria life cycle and cell division, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued effective use of this compound and for the development of novel anticoccidial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. veterinaryworld.org [veterinaryworld.org]

- 4. McMaster egg counting technique: Principle [rvc.ac.uk]

- 5. Effects of probiotics and this compound on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. huvepharma.com [huvepharma.com]

- 9. A new method for purification of Eimeria tenella merozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]

- 13. youtube.com [youtube.com]

In Vitro Studies of Amprolium's Impact on Parasite Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of amprolium on the metabolism of various parasites, with a primary focus on the genus Eimeria, the causative agent of coccidiosis. This compound, a synthetic thiamine analog, has been a cornerstone of anticoccidial control in the poultry industry since its introduction in 1960.[1][2] Its enduring efficacy is largely attributed to its specific mechanism of action, which exploits a key metabolic dependency within the parasite.[1][3] This document synthesizes key research findings, presents quantitative data in a comparative format, details experimental protocols, and provides visual diagrams of metabolic pathways and experimental workflows.

Core Mechanism of Action: Thiamine Antagonism

This compound's efficacy stems from its structural similarity to thiamine (Vitamin B1).[1][2] Parasites of the Eimeria species cannot synthesize their own thiamine and are therefore entirely dependent on uptake from the host's intestinal environment.[3] They utilize a specific thiamine transport system to acquire this essential vitamin.

This compound acts as a competitive antagonist at these thiamine transporters.[1][4][5] By binding to the transporters with a higher affinity than thiamine, it effectively blocks the uptake of the vitamin into the parasite cell.[1][3] Thiamine, in its active form as thiamine pyrophosphate, is a critical cofactor for several key enzymes involved in carbohydrate metabolism.[5] By preventing thiamine uptake, this compound induces a state of thiamine deficiency, which disrupts these vital metabolic pathways, leading to parasite starvation and arrested development.[1][4] This effect is particularly potent during the schizogony stage of the parasite's life cycle, when the demand for thiamine is at its peak.[1] The thiamine transport system of the parasite is significantly more sensitive to this compound than that of the host, which accounts for the drug's favorable safety profile.[1]

References

The Pharmacokinetics and Pharmacodynamics of Amprolium in Avian Models: A Technical Guide

Introduction

Amprolium is a synthetic organic compound widely utilized in the poultry industry as a coccidiostat for the prevention and treatment of coccidiosis, an intestinal disease caused by protozoan parasites of the genus Eimeria.[1][2][3] First introduced in 1960, this compound's continued efficacy and low resistance risk have maintained its relevance in poultry health management, particularly in antibiotic-free production systems.[3][4] This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in avian models, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action to support research and drug development efforts.

Pharmacodynamics: The Mechanism of Action and Efficacy

The primary pharmacodynamic effect of this compound is its competitive antagonism of thiamine (Vitamin B1) uptake by Eimeria parasites.[1][4][5]

Mechanism of Action this compound is a structural analog of thiamine.[1][2][3] The Eimeria parasite possesses a thiamine transport system that is significantly more sensitive to this compound than that of the avian host.[4] this compound competitively blocks the thiamine transporters on the parasite's cell membrane, preventing the uptake of this essential vitamin.[1][2][5] Thiamine is a crucial cofactor for enzymes involved in carbohydrate synthesis.[1][5] By inducing a thiamine deficiency, this compound effectively starves the parasite, leading to its inhibition and death.[4][6][7] This targeted action explains the drug's wide margin of safety in poultry.[4][5]

The drug is most effective against the first-generation trophozoites and schizonts of the parasite's life cycle, with peak activity occurring around the third day of the cycle.[5] It also demonstrates suppressive effects on the sexual stages (gametogony) and the sporulation of oocysts.[5]

Spectrum of Activity and Efficacy this compound is active against several key Eimeria species affecting poultry, including E. tenella, E. necatrix, and E. acervulina, and to a lesser extent, E. maxima.[5] Its efficacy in controlling coccidiosis has been demonstrated in numerous studies. A meta-analysis of eight anticoccidial sensitivity trials showed that this compound significantly improved performance in infected birds compared to an infected, untreated control group.[4]

Table 1: Pharmacodynamic Efficacy of this compound in Broiler Chickens

| Parameter | Infected Untreated Control (IUC) | This compound Treated | Reference |

|---|---|---|---|

| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | [4] |

| Average Daily Gain (ADG) | 41.2 g | 46.7 g | [4] |

| Oocyst Excretion (vs. control) | - | Reduced | [8] |

| Body Weight Gain (vs. control) | - | +200 g |[8] |

Pharmacokinetics: Absorption, Distribution, and Elimination

The pharmacokinetic profile of this compound in chickens is characterized by rapid elimination.[5] Bioavailability is notably influenced by the fasting state of the bird.

Absorption and Bioavailability Oral bioavailability of this compound is relatively low and is significantly higher in fasted chickens compared to non-fasted ones.[9] In one study, the bioavailability in non-fasting chickens was 2.3% to 2.6%, which increased to 6.4% in fasted chickens.[9] This suggests that feed in the gastrointestinal tract may interfere with drug absorption. The maximum plasma concentration (Cmax) after oral administration was approximately four times higher in fasted birds.[9]

Distribution and Elimination Following intravenous administration, this compound's disposition is best described by a two-compartment model.[9] It is rapidly eliminated from the body, primarily via the kidneys, within a few hours.[5] The elimination half-life after oral administration is longer than after intravenous administration, suggesting a "flip-flop" pharmacokinetic phenomenon, where the absorption rate is slower than the elimination rate.[9]

Table 2: Pharmacokinetic Parameters of this compound in Chickens

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Intravenous Administration (13 mg/kg) | |||

| Elimination Half-Life (t½β) | 0.21 h | - | [9] |

| Volume of Distribution (Vd) | 0.12 L/kg | - | [9] |

| Total Body Clearance (Cl) | 1.32 L/h·kg | - | [9] |

| Oral Administration (13 mg/kg) | |||

| Elimination Half-Life (t½Kel) | 0.292 - 0.654 h | - | [9] |

| Max. Plasma Concentration (Cmax) | Significantly higher in fasted state | Fasted vs. Non-fasted | [9] |

| Bioavailability (F) | 6.4% | Fasted | [9] |

| Bioavailability (F) | 2.3 - 2.6% | Non-fasted |[9] |

Residue Depletion Residue studies are critical for determining appropriate withdrawal times. This compound residues are found in various tissues and eggs following administration. In broilers given this compound in drinking water (240 mg/L for 7 days, then 60 mg/L for 14 days), mean residue levels in the liver immediately after treatment were 250 µg/kg.[10] In laying hens, this compound concentrations plateau in egg yolks and are significantly lower in egg whites.[10] Following withdrawal, residues decline linearly, becoming undetectable about 10 days after treatment cessation.[5][10] Notably, there is no premarketing withdrawal requirement for this compound in meat or eggs in some jurisdictions.[1][5][6]

Table 3: this compound Residue Levels in Chicken Tissues and Eggs

| Tissue | Concentration | Dosing Regimen | Time Point | Reference |

|---|---|---|---|---|

| Liver | 178 - 330 µg/kg | 240 mg/L then 60 mg/L in water | 0 days withdrawal | [10] |

| Liver | 701 µg/kg (average) | 240 mg/L then 60 mg/L in water | 6 hours withdrawal | [11] |

| Kidney | 1160 µg/kg (average) | 240 mg/L then 60 mg/L in water | 6 hours withdrawal | [11] |

| Muscle | 63 µg/kg (average) | 240 mg/L then 60 mg/L in water | 6 hours withdrawal | [11] |

| Egg Yolk | ~200 µg/kg | 125 mg/kg in feed | At plateau | [10] |

| Egg Yolk | ~2000 µg/kg | 250 mg/kg in feed | At plateau | [10] |

| Egg White | ~50 µg/kg | 250 mg/kg in feed | At plateau |[10] |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to pharmacokinetic and pharmacodynamic research.

Protocol 1: Determination of this compound in Chicken Plasma (HPLC) This protocol outlines a high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma samples.[12]

-

Sample Preparation:

-

Collect blood samples from the wing vein into heparinized tubes.

-

Centrifuge to separate plasma.

-

Precipitate plasma proteins by adding 0.33 M perchloric acid.

-

Centrifuge and collect the supernatant for injection.

-

-

Chromatography:

-

System: Reversed-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A common mobile phase involves an ethanol–5mM 1-heptanesulfonic acid sodium salt solution (e.g., 35:65, v/v) for an ion-pairing system.[13]

-

Post-Column Reaction: Form derivatives of this compound and an internal standard (e.g., beclotiamine) to enhance detection.

-

Detection: Fluorescence detector with excitation at 400 nm and emission at 460 nm.[12]

-

-

Validation: The method should be validated for precision, accuracy, linearity, and speed, with a typical detection limit around 2 ng/mL.[12]

Protocol 2: Avian Coccidiosis Efficacy Trial This protocol describes a typical floor-pen study to evaluate the efficacy of this compound against an Eimeria challenge.[8]

-

Animal Model: Broiler chickens, day-old chicks.

-

Housing: Floor pens with fresh litter to simulate field conditions.

-

Experimental Groups:

-

Infection:

-

Treatment: Administer this compound in the feed or water as per the group design, typically starting before or at the time of infection for prophylactic studies.

-

Data Collection (e.g., 7 days post-infection):

-

Performance Metrics: Body weight gain (BWG), feed intake, and feed conversion ratio (FCR).

-

Parasitological Data: Oocyst shedding (oocysts per gram of feces), intestinal lesion scoring.

-

Clinical Signs: Monitor for signs of coccidiosis such as bloody diarrhea and mortality.

-

-

Statistical Analysis: Compare the means of the treatment groups against the IUC group to determine statistical significance.

Conclusion

This compound remains a valuable tool for coccidiosis control in avian species due to its unique mechanism of action as a thiamine antagonist, which results in a low probability of resistance development. Its pharmacodynamic profile shows clear efficacy against key Eimeria species, leading to improved performance in infected birds. The pharmacokinetic properties are defined by rapid elimination and absorption that is influenced by feeding status. Understanding these PK/PD relationships, supported by robust experimental protocols, is essential for optimizing dosing strategies, ensuring animal welfare, and maintaining food safety through the management of drug residues.

References

- 1. cvear.com [cvear.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound.com [this compound.com]

- 4. huvepharma.com [huvepharma.com]

- 5. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 6. poultrydvm.com [poultrydvm.com]

- 7. biovet.com [biovet.com]

- 8. Efficacy of this compound and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioavailability of this compound in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. media.neliti.com [media.neliti.com]

- 12. Rapid and sensitive determination of this compound in chicken plasma by high-performance liquid chromatography with post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Amprolium Hydrochloride: A Technical Guide to Solubility and Stability in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of amprolium hydrochloride in common research buffers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate preparation, storage, and use of this compound hydrochloride solutions for experimental purposes. This guide includes quantitative data on solubility, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows and potential degradation pathways.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white crystalline powder. It is an analog of thiamine (Vitamin B1) and functions as a competitive inhibitor of the thiamine transporter in various protozoa, making it an effective coccidiostat.

Table 1: General Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉ClN₄·HCl | [1] |

| Molecular Weight | 315.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 248-249 °C (decomposes) | N/A |

| pKa | Not available | N/A |

| UV Maximum Absorption (λmax) | 246 nm and 262 nm (in 0.1 N HCl) | [1] |

Solubility of this compound Hydrochloride

This compound hydrochloride is known to be freely soluble in water.[2] Its solubility in various research buffers is a critical parameter for the design of in vitro and in vivo studies.

Table 2: Solubility of this compound Hydrochloride in Aqueous Buffers

| Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Reference |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~ 10 | [1] |

| Water | Not Specified | Not Specified | ≥ 14.25 | [3] |

| Physiological Saline (0.9% NaCl) | Not Specified | Not Specified | 63 | [4] |

Stability of this compound Hydrochloride in Solution

Understanding the stability of this compound hydrochloride in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts.

Summary of Forced Degradation Studies

Forced degradation studies provide valuable insights into the potential degradation pathways and the intrinsic stability of a molecule. This compound hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Forced Degradation Studies of this compound Hydrochloride

| Stress Condition | Conditions | % Degradation | Major Degradation Product(s) | Reference |

| Acid Hydrolysis | 0.1 N HCl, Room Temperature, 1 hour | 5.73 - 5.87 | Not Specified | [5][6] |

| Alkaline Hydrolysis | 0.1 N NaOH, Room Temperature, 1 hour | 91.43 - 91.92 | 2-picoline | [7] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | 28.23 | Not Specified | [6] |

| Thermal Degradation | 105 °C, 72 hours | 3.51 | Not Specified | [5][6] |

| Photodegradation | UV light (254 nm), 36 hours | 4.69 | Not Specified | [5][6] |

These studies indicate that this compound hydrochloride is relatively stable under acidic, thermal, and photolytic stress but is highly susceptible to degradation under alkaline and oxidative conditions.[5][6] The primary identified degradation product under alkaline conditions is 2-picoline.[7]

Recommendations for Storage of Stock Solutions

Based on the available stability data, the following storage conditions are recommended for this compound hydrochloride solutions:

-

Short-term storage (≤ 24 hours): Aqueous solutions, including those prepared in PBS, should be used within one day.[1]

-

Long-term storage: For longer-term storage, it is advisable to prepare aliquots of stock solutions in a suitable solvent (e.g., water or methanol) and store them at -20°C or -80°C. A study on a veterinary formulation showed stability for over a month when stored at room temperature or in a refrigerator.[8] However, for research purposes, frozen storage is recommended to minimize degradation.

Experimental Protocols

The following sections provide detailed methodologies for determining the kinetic solubility and for conducting a stability analysis of this compound hydrochloride in a research buffer of interest.

Protocol for Kinetic Solubility Assay (UV-Vis Spectrophotometry)

This protocol describes a method to determine the kinetic solubility of this compound hydrochloride in a selected research buffer using a UV-Vis spectrophotometer.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Selected research buffer (e.g., Tris-HCl, MES, HEPES) at the desired pH

-

96-well UV-transparent microplates

-

Multichannel pipette

-

Microplate reader with UV-Vis capabilities

-

0.22 µm syringe filters

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of amproliam hydrochloride in DMSO (e.g., 10 mg/mL).

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound hydrochloride in the selected research buffer by diluting the stock solution. The final DMSO concentration in all standards should be kept constant and low (e.g., ≤1%).

-

Measure the absorbance of the standard solutions at the λmax of this compound hydrochloride (246 nm or 262 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Add a small, precise volume of the this compound hydrochloride DMSO stock solution to a known volume of the selected research buffer in a microcentrifuge tube to achieve a supersaturated solution (a faint precipitate should be visible).

-

Equilibrate the samples on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

-

After equilibration, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with the research buffer to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

-

Calculation:

-

Determine the concentration of this compound hydrochloride in the diluted filtrate using the calibration curve.

-

Calculate the kinetic solubility by accounting for the dilution factor.

-

Protocol for Stability Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to assess the stability of this compound hydrochloride in a research buffer over time.

Materials:

-

This compound hydrochloride

-

Selected research buffer

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Ammonium acetate

-

Glacial acetic acid

-

HPLC system with a UV detector

-

ZIC-HILIC column (or equivalent)

-

Autosampler vials

Procedure:

-

Preparation of this compound Hydrochloride Solution: Prepare a solution of this compound hydrochloride in the selected research buffer at a known concentration (e.g., 100 µg/mL).

-

Storage Conditions: Aliquot the solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

-

HPLC Analysis (Time-Point Measurement):

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the stored solution into the HPLC system.

-

Example HPLC Conditions (adapted from Ghanem et al., 2013): [6]

-

Mobile Phase: Isocratic mixture of 200 mM Ammonium Acetate (pH adjusted to 5.7 with glacial acetic acid) and acetonitrile (25:75, v/v).

-

Column: ZIC-HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 267 nm.

-

Column Temperature: 25°C.

-

-

-

Data Analysis:

-

Quantify the peak area of the this compound hydrochloride peak at each time point.

-

Calculate the percentage of this compound hydrochloride remaining at each time point relative to the initial concentration (time 0).

-

Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows and a proposed degradation pathway for this compound hydrochloride.

Caption: Experimental workflow for determining the kinetic solubility of this compound hydrochloride.

Caption: Experimental workflow for the stability analysis of this compound hydrochloride in solution.

Caption: Proposed degradation pathway of this compound hydrochloride under stress conditions.

Conclusion

This compound hydrochloride is a highly water-soluble compound, suggesting good solubility in a variety of aqueous research buffers. However, its stability is significantly influenced by the pH and oxidative potential of the solution. It is particularly unstable under alkaline conditions, leading to the formation of 2-picoline and other degradation products. For optimal results in research settings, it is recommended to use freshly prepared solutions of this compound hydrochloride. When long-term storage is necessary, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound hydrochloride in their specific experimental systems.

References

- 1. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of this compound hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]